4-Methylumbelliferyl-
Description
Significance and Historical Context of 4-Methylumbelliferone (B1674119) as a Fluorophore
4-Methylumbelliferone (4-MU), also known as hymecromone or 7-hydroxy-4-methylcoumarin, is a heterocyclic compound derived from coumarin (B35378). ontosight.aifrontiersin.org Its significance in biochemical assays stems from its distinct fluorescent properties. The fluorescence of 4-MU is highly dependent on pH. sigmaaldrich.com In a neutral or acidic environment, the molecule is largely in its protonated, non-fluorescent form. However, as the pH increases to the alkaline range (pH > 7.5), it deprotonates to form the phenolate (B1203915) anion, which exhibits strong blue fluorescence under ultraviolet (UV) light. frontiersin.orgsigmaaldrich.com The fluorescence intensity reaches its maximum at a pH of approximately 10. sigmaaldrich.com
Historically, the utility of coumarin derivatives as fluorescent indicators laid the groundwork for the development of 4-MU-based assays. The application of 4-methylumbelliferone derivatives for the fluorimetric determination of enzyme activity, such as β-glucuronidase, was described in the mid-1950s. sigmaaldrich.com This pioneering work established the principle of using a non-fluorescent glycoside of 4-MU, which, when hydrolyzed by the enzyme, liberates the fluorescent 4-MU. This method offered a significant increase in sensitivity compared to colorimetric assays of the time. Derivatives of 4-MU were later used by Dyer for the detection of various bacterial enzymes, cementing their role in microbiology and molecular biology. mdpi.com
Table 1: Physicochemical and Fluorescent Properties of 4-Methylumbelliferone (4-MU)
| Property | Value |
|---|---|
| Systematic Name | 7-hydroxy-4-methyl-2H-chromen-2-one |
| Common Names | Hymecromone, 4-MU |
| Molecular Formula | C₁₀H₈O₃ frontiersin.orgsigmaaldrich.com |
| Molecular Weight | 176.17 g/mol sigmaaldrich.combiosynth.com |
| pKa (7-hydroxyl group) | ~7.8 sigmaaldrich.comnih.govnih.gov |
| Appearance | White to yellowish crystalline powder chembk.com |
| Fluorescence | pH-dependent |
| Excitation Wavelength (λex) | ~365 nm sigmaaldrich.comsigmaaldrich.com |
| Emission Wavelength (λem) | ~445-460 nm sigmaaldrich.comsigmaaldrich.comjove.comgoogle.com |
Overview of 4-Methylumbelliferyl Derivatives as Fluorogenic Substrates
4-Methylumbelliferyl derivatives are a class of fluorogenic substrates designed to assay the activity of a wide variety of hydrolytic enzymes. The core principle of these substrates is straightforward: the non-fluorescent 4-methylumbelliferyl group is chemically linked to a molecular moiety that is recognized and cleaved by a specific enzyme. This linkage, typically an ether, ester, or glycosidic bond, renders the entire molecule essentially non-fluorescent. Upon enzymatic hydrolysis, the 4-methylumbelliferone fluorophore is released. ontosight.ainih.gov The subsequent increase in fluorescence, measured at the appropriate excitation and emission wavelengths, is directly proportional to the rate of the enzymatic reaction. jove.com
This system offers several advantages, including high sensitivity, which allows for the detection of low enzyme concentrations, and the potential for continuous monitoring of enzyme activity, facilitating kinetic studies. nih.govfrontiersin.org However, a primary limitation is the pH-dependent fluorescence of the 4-MU product. Many hydrolases, such as phosphatases and glycosidases, have optimal activity in acidic or neutral conditions, where 4-MU fluorescence is suboptimal. nih.govgoogle.com This often necessitates a "discontinuous" or "end-point" assay, where the enzymatic reaction is stopped by adding a high-pH buffer to maximize the fluorescent signal of the liberated 4-MU. nih.govgoogle.com
To address this limitation, second-generation fluorogenic substrates have been developed. For instance, fluorinated derivatives such as 6,8-difluoro-4-methylumbelliferone have a lower pKa (~4.9), enabling continuous, highly sensitive assays of enzymes like acid phosphatases and arylsulfatases at their optimal acidic pH. nih.govnih.gov Similarly, other modifications, like the synthesis of 6-chloro-4-methylumbelliferyl-beta-D-glucuronide (CMUG), have been shown to provide enhanced fluorescence for detecting enzymes like β-glucuronidase. nih.gov
The versatility of this system is demonstrated by the wide array of available derivatives, each tailored for a specific enzyme class. These include substrates for glycosidases, phosphatases, esterases, and sulfatases, making 4-methylumbelliferyl-based systems a cornerstone of enzyme activity analysis in diverse research fields. nih.govnih.govnih.govnih.gov
Table 2: Examples of 4-Methylumbelliferyl (4-MU) Derivatives in Enzyme Assays
| Substrate | Target Enzyme Class | Specific Enzyme Example |
|---|---|---|
| 4-Methylumbelliferyl-β-D-glucuronide (MUG) | Glycosidase | β-Glucuronidase (GUS) sigmaaldrich.comnih.gov |
| 4-Methylumbelliferyl-β-D-galactopyranoside (MUGal) | Glycosidase | β-Galactosidase nih.govfrontiersin.org |
| 4-Methylumbelliferyl-β-D-glucoside (MU-GLU) | Glycosidase | β-Glucosidase nih.govnih.gov |
| 4-Methylumbelliferyl Acetate (4-MUA) | Esterase | Acetyl Xylan Esterase, Carboxylesterase nih.govasm.orgebi.ac.uk |
| 4-Methylumbelliferyl Phosphate (B84403) (MUP) | Phosphatase | Acid and Alkaline Phosphatase nih.gov |
| 4-Methylumbelliferyl Sulfate (B86663) (MUS) | Sulfatase | Arylsulfatase nih.gov |
| This compoundN-acetyl-α-D-neuraminic acid | Glycosidase | Neuraminidase google.comresearchgate.net |
| 4-Methylumbelliferyl-β-xylobioside | Glycosidase | Xylanase, Xylosidase megazyme.com |
| 6,8-Difluoro-4-methylumbelliferyl phosphate (DiFMUP) | Phosphatase | Acid Phosphatase nih.gov |
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxane-2-carboxylic acid;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O9.H2O/c1-6-4-10(17)24-9-5-7(2-3-8(6)9)23-16-13(20)11(18)12(19)14(25-16)15(21)22;/h2-5,11-14,16,18-20H,1H3,(H,21,22);1H2/t11-,12-,13+,14-,16+;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URVSQZMOFUEQAW-YYHOVTOASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)C(=O)O)O)O)O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60584932 | |
| Record name | 4-Methyl-2-oxo-2H-1-benzopyran-7-yl beta-D-glucopyranosiduronic acid--water (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60584932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
881005-91-0 | |
| Record name | 4-Methyl-2-oxo-2H-1-benzopyran-7-yl beta-D-glucopyranosiduronic acid--water (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60584932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 4 Methylumbelliferyl Derivatives
Glycosylation Strategies for 4-Methylumbelliferyl Glycosides
The O-glycosylation of 4-methylumbelliferone (B1674119) is the primary route to producing these fluorogenic enzyme substrates. mdpi.com Key methods include Michael-type glycosylation, Koenigs-Knorr glycosylation, and the Helferich method. mdpi.comresearchgate.net While effective, these traditional methods can have limitations, such as the high cost of catalysts like the silver compounds used in Koenigs-Knorr glycosylation, or low yields in Michael-type reactions conducted in acetone/water. mdpi.com
An improved Helferich method has been developed for the stereoselective synthesis of 4-methylumbelliferyl glycosides. mdpi.comnih.gov This modified procedure involves the glycosylation of 4-methylumbelliferone with various peracetylated sugars using boron trifluoride etherate (BF₃·OEt₂) in combination with an organic base such as triethylamine, pyridine, or 4-dimethylaminopyridine (B28879) (DMAP). mdpi.comresearchgate.net This approach offers high stereoselectivity and moderate to excellent yields (51%–94%) under mild conditions. mdpi.comresearchgate.net
The addition of a base facilitates the reaction and allows for uncommon control over the α- or β-stereoselectivity. mdpi.comnih.gov For instance, the synthesis of protected α-D-mannopyranoside and α-D-galactopyranoside can be achieved with high efficiency and stereoselectivity compared to older methods that required long reaction times and gave lower yields. researchgate.net The choice of base and reaction conditions can be tuned to favor the desired anomer.
Table 1: Glycosylation of 4-MU with Peracetyl Sugars using the Improved Helferich Method mdpi.comresearchgate.net
| Glycosyl Donor | Organic Base | Product Anomer | Yield |
|---|---|---|---|
| β-D-glucose pentaacetate | Pyridine | β | 94% |
| α-D-mannose pentaacetate | Triethylamine | α | 81% |
| β-D-galactose pentaacetate | Triethylamine | α | 78% |
| β-D-xylose tetraacetate | Pyridine | β | 86% |
Beyond the Helferich method, several other strategies are employed for the synthesis of 4-methylumbelliferyl glycosides.
Schmidt Glycosylation : This method utilizes glycosyl trichloroacetimidates as donors. mdpi.comresearchgate.net It has been applied to the synthesis of 4-methylumbelliferyl glucuronides but can suffer from drawbacks that limit its practical application. mdpi.comresearchgate.net
Michael Condensation : This approach involves the reaction of an acetylated glycosyl halide (e.g., acetobromoxylose) with 4-MU. mdpi.com For example, 4-methylumbelliferyl β-d-xylopyranoside was prepared with a 35% yield via Michael condensation in an acetone/water mixture. mdpi.comresearchgate.net However, Michael-type glycosylations in this solvent system often result in low yields. mdpi.com
Koenigs-Knorr Glycosylation : This classic method uses glycosyl halides as donors, often with silver salts as promoters. mdpi.comresearchgate.net While effective, the high cost of silver catalysts is a significant limitation. mdpi.com
Other Halide-Based Methods : The reaction of 3,4,6-tri-O-acetyl-2-azido-2-deoxy-α- or -β-D-galactopyranosyl chloride with 4-methylumbelliferone in the presence of silver trifluoromethanesulfonate (B1224126) and sym-collidine can produce the corresponding glycosides. cdnsciencepub.comcdnsciencepub.com For example, the α-anomer was obtained in 33% yield using this approach. cdnsciencepub.comcdnsciencepub.com
Synthesis of 4-Methylumbelliferyl Esters and Other Conjugates
In addition to glycosides, 4-methylumbelliferyl esters and other conjugates are synthesized for various biological applications.
Phosphate (B84403) Esters : 4-Methylumbelliferyl phosphate (MUP) is a well-known fluorogenic substrate used in assays for enzymes like alkaline phosphatase. biosyn.com Its synthesis provides a key tool for high-throughput screening. biosyn.com
Sulfate (B86663) Esters : The synthesis of compounds like 4-methylumbelliferyl-β-D-N-acetylglucosamine-6-sulfate has been reported for use in classifying genotypes of GM2 gangliosidosis. sigmaaldrich.com The sulfated conjugate 4-methylumbelliferyl sulfate (4-MUS) is a major metabolite of 4-MU. researchgate.net
Carboxylic Acid Esters : 4-methylumbelliferyl dihydroferulate has been synthesized for use in agar (B569324) plate assays to detect ferulic acid esterase activity. researchgate.net
Amide Derivatives : A range of novel 4-methylumbelliferone amide derivatives have been designed and synthesized. mdpi.com These compounds have been evaluated for potential pesticidal activities, with some showing strong acaricidal, herbicidal, and antifungal properties. mdpi.com
Phosphonate Conjugates : A series of 4-methylumbelliferone-derived α-amino phosphonates have been synthesized and shown to have higher cytotoxic properties against certain human cancer cell lines compared to the parent 4-MU. sysrevpharm.org
Novel Derivatization and Structural Modifications of 4-Methylumbelliferone
The core structure of 4-methylumbelliferone (7-hydroxy-4-methylcoumarin) can be chemically modified to generate novel derivatives with tailored properties. plos.orgnih.gov These modifications are often aimed at enhancing biological activity, such as antioxidant or antitumor effects. sysrevpharm.orgplos.org
The synthesis of these derivatives typically starts with 4-MU and involves various reaction steps to introduce new functional groups. plos.orgnih.gov For example, a series of 4-MU derivatives with potent antioxidant capabilities were synthesized through multi-step reactions and characterized using spectroscopic techniques. plos.orgnih.gov
Another approach involves the synthesis of 4-alkyl-umbelliferone derivatives through a modified Pechmann condensation reaction, where resorcinol (B1680541) is reacted with an ethyl-alkyl-acetoacetate. google.com This allows for the introduction of different alkyl groups at the 4-position of the umbelliferone (B1683723) core. google.com Furthermore, the synthesis of coumarin-Schiff base conjugates has been achieved, starting from 4-methylumbelliferone derivatives that are substituted with acetyl or formyl groups. sysrevpharm.org
Table 2: Examples of Novel 4-Methylumbelliferone Derivatives
| Derivative Class | Synthetic Starting Material | Key Reaction | Resulting Compound Type | Reference |
|---|---|---|---|---|
| Antioxidants | 4-Methylumbelliferone | Multi-step modification | Substituted 4-MUs | plos.org, nih.gov |
| Schiff Bases | Aldehyde/ketone substituted 4-MU | Condensation with amines | Coumarin-Schiff base conjugates | sysrevpharm.org |
| Amide Derivatives | Amino-4-methylumbelliferone | Acylation | 4-Methylumbelliferone amides | mdpi.com |
| Alkyl Derivatives | Resorcinol | Pechmann Condensation | 4-Alkyl-umbelliferones | google.com |
| α-Amino Phosphonates | 4-Methylumbelliferone | Kabachnik–Fields reaction | 4-MU-derived α-amino phosphonates | sysrevpharm.org |
Enzymatic Research Applications of 4 Methylumbelliferyl Fluorogenic Substrates
Characterization of Hydrolase Activities
Glycosidases
Sulfatase Activity (e.g., using 4-Methylumbelliferyl Sulfate)
4-Methylumbelliferyl sulfate (B86663) (4-MUS) is a widely utilized fluorogenic substrate for the detection and quantification of sulfatase activity. The principle of the assay lies in the enzymatic cleavage of the sulfate group from the non-fluorescent 4-MUS molecule by a sulfatase, which liberates the highly fluorescent product 4-methylumbelliferone (B1674119) (4-MU). The intensity of the fluorescence emitted is directly proportional to the sulfatase activity in the sample. This method offers high sensitivity, allowing for the detection of enzyme activity in a variety of biological samples.
In research, 4-MUS has been instrumental in characterizing sulfatase activity in different tissues and cellular compartments. For instance, it has been used to study sulfatase activity in the periportal and pericentral regions of the liver lobule. Studies in perfused rat livers have shown that upon infusion of 4-methylumbelliferyl sulfate, it is hydrolyzed to free 4-methylumbelliferone and subsequently conjugated to 4-methylumbelliferyl glucuronide nih.gov. This research highlighted that the uptake of such organic sulfate esters is a significant rate-determining step for sulfatase activity within the liver nih.gov.
The fluorescence properties of the liberated 4-methylumbelliferone are pH-dependent, which is a critical consideration in assay design. The excitation and emission maxima of 4-MU shift with changes in pH, allowing for optimization of detection sensitivity by adjusting the pH of the reaction buffer.
| pH | Excitation Maximum (nm) | Emission Maximum (nm) |
|---|---|---|
| 10.4 | 370 | 449 |
Xylanase and Xylosidase Activity (e.g., using 4-Methylumbelliferyl-β-xylobioside)
4-Methylumbelliferyl-β-D-xylobioside (MU-X2) serves as a valuable fluorogenic substrate for the sensitive detection of xylanase and xylosidase activity. These enzymes are crucial in the breakdown of xylan, a major component of hemicellulose. The enzymatic hydrolysis of MU-X2 releases the fluorescent 4-methylumbelliferone, enabling the quantification of enzyme activity.
Research has demonstrated the high sensitivity of MU-X2 in detecting xylanase activity, particularly on agar (B569324) plates. For example, a study synthesized MU-X2 and showed it was more sensitive in detecting a family F/10 xylanase from Streptomyces olivaceoviridis E-86 compared to the commonly used substrate RBB-xylan. The sensitivity was so high that a mutant xylanase with only 1/1000th of the activity of the wild-type enzyme could be detected on an MU-X2 plate, whereas it was undetectable with RBB-xylan. This suggests the utility of MU-X2 in screening for and characterizing xylanases with low levels of activity.
Interestingly, the study also revealed a degree of specificity of MU-X2 for certain xylanase families. A family G/11 xylanase from Streptomyces lividans 66 was not detected on the MU-X2 plate but was detectable with RBB-xylan, indicating that MU-X2 may be a specific substrate for family F/10 xylanases. This substrate specificity can be exploited in research to differentiate between different types of xylanase activities in a sample.
Cellulase and Glucanase Activity (e.g., using 4-Methylumbelliferyl β-D-cellobioside, 4-Methylumbelliferyl-β-cellotriose)
4-Methylumbelliferyl β-D-cellobioside (4-MUC) and its longer-chain analogue, 4-methylumbelliferyl-β-cellotriose, are important fluorogenic substrates for assaying the activity of cellulases and glucanases. These enzymes are involved in the hydrolysis of cellulose (B213188), a key component of plant cell walls. The enzymatic cleavage of these substrates by cellulases, specifically endo-1,4-β-glucanases, releases the fluorescent 4-methylumbelliferone (4-MU), providing a sensitive measure of enzyme activity.
The use of 4-MUC has been well-established in a simple and highly sensitive continuous photometric assay for endo-1,4-β-glucanase from the fungus Trichoderma reesei. High-performance liquid chromatography (HPLC) studies have confirmed that this substrate is cleaved by the enzyme to predominantly form free 4-methylumbelliferone. The kinetic parameters for this reaction have been determined, with a Km of 1.25 mM and a kcat of 7.9 s-1 at 30°C and pH 5.0.
In environmental research, a sensitive method utilizing 4-MUC has been developed to measure (1,4)-β-glucanase activity in sediments rich in organic matter researchgate.net. To ensure the specificity of the assay for glucanases, β-glucosidases, which can also hydrolyze 4-MUC, were inhibited with D-glucono-δ-lactone researchgate.net. This method allows for the quantitative recovery of the fluorescent product from the complex sediment matrix, enabling accurate measurement of cellulolytic activity in environmental samples. Inhibition experiments in these studies suggested that the measured activity was predominantly from exo-(1,4)-β-glucanases of bacterial origin researchgate.net.
Sialidase Activity (e.g., using 4-Methylumbelliferyl Sialic Acid Glycosides)
4-Methylumbelliferyl sialic acid glycosides, such as 4-methylumbelliferyl-N-acetylneuraminic acid (4MU-Neu5Ac), are indispensable tools for the sensitive and continuous monitoring of sialidase (also known as neuraminidase) activity. Sialidases are enzymes that cleave terminal sialic acid residues from glycoconjugates and play crucial roles in various biological processes, including viral entry into host cells and intercellular signaling.
The assay is based on the enzymatic hydrolysis of the glycosidic bond in 4MU-Neu5Ac, which releases the fluorescent 4-methylumbelliferone. The fluorescence intensity is directly proportional to the sialidase activity. This fluorogenic assay is widely used in virology to determine the neuraminidase activity of influenza viruses and in cell biology to study the function of endogenous sialidases.
Research has focused on synthesizing various derivatives of 4-methylumbelliferyl sialic acid glycosides to investigate the substrate specificity of different sialidases. These synthetic substrates can be used to explore how modifications to the sialic acid molecule affect its recognition and cleavage by these enzymes. Such studies are crucial for understanding the biological roles of sialidases and for the development of specific inhibitors that could have therapeutic applications.
Other Glycosidases (α-L-Arabinopyranosidase, α-L-Arabinofuranosidase, α-Galactosidase, β-L-Fucosidase, β-D-Lactoside Hydrolases, β-D-Glucosidase, α-L-Rhamnosidase)
A diverse array of 4-methylumbelliferyl glycosides has been synthesized to serve as fluorogenic substrates for a wide range of glycosidases. These substrates are invaluable for the sensitive detection and characterization of these enzymes in various biological systems.
α-L-Arabinopyranosidase and α-L-Arabinofuranosidase : These enzymes are involved in the hydrolysis of arabinose-containing polysaccharides. Their activity can be assayed using 4-methylumbelliferyl α-L-arabinopyranoside and 4-methylumbelliferyl α-L-arabinofuranoside, respectively.
α-Galactosidase : 4-Methylumbelliferyl-α-D-galactopyranoside is a fluorogenic substrate for α-galactosidase A (GLA) medchemexpress.com. Upon cleavage by GLA, it releases the fluorescent 4-MU, which has an excitation maximum of 365 nm and an emission maximum of 440 nm medchemexpress.com. This assay is used to evaluate deficiencies in α-galactosidase activity related to Fabry disease targetmol.comcaymanchem.com.
β-L-Fucosidase : The activity of β-L-fucosidase can be measured using 4-methylumbelliferyl-β-L-fucopyranoside.
β-D-Lactoside Hydrolases : 4-Methylumbelliferyl-β-D-lactoside is a fluorogenic probe for β-lactosidase activity. Enzymatic hydrolysis releases 4-MU, which can be detected with an excitation wavelength of 385 nm and an emission wavelength of 502 nm abcam.com.
β-D-Glucosidase : 4-Methylumbelliferyl-β-D-glucopyranoside is a sensitive fluorogenic substrate for β-glucosidase medchemexpress.comselleckchem.com. The liberated 4-methylumbelliferone has pH-dependent fluorescence, with excitation maxima of 330, 370, and 385 nm at pH 4.6, 7.4, and 10.4, respectively, and an emission maximum between 445-454 nm medchemexpress.com. In calf liver cytosol, the Vmax for 4-methylumbelliferyl β-glucoside hydrolysis was 50-fold higher than for glucosylsphingosine (B128621) nih.gov.
α-L-Rhamnosidase : The activity of this enzyme can be assayed using 4-methylumbelliferyl-α-L-rhamnopyranoside. In vivo plate assays using this substrate have been used to detect α-L-rhamnosidase activity in Aspergillus nidulans colonies nih.gov.
| Enzyme | Substrate | Source Organism | Km (mM) | Vmax (µmol/min/mg) | Optimal pH |
|---|---|---|---|---|---|
| α-L-Arabinopyranosidase | p-nitrophenyl-α-L-arabinopyranoside | Bifidobacterium breve K-110 | 0.16 | 10.7 | 5.5-6.0 |
| α-L-Arabinofuranosidase | p-nitrophenyl-α-L-arabinofuranoside | Bifidobacterium breve K-110 | 0.22 | 9.30 | 4.5 |
| β-D-Glucosidase | 4-Methylumbelliferyl-β-D-glucopyranoside | Calf liver cytosol | - | - | 5.8 |
Esterases and Lipases (Carboxylesterases, Lipase (B570770), e.g., using 4-Methylumbelliferyl nonanoate, palmitate, decanoate, heptanoate (B1214049), butyrate (B1204436), stearate)
4-Methylumbelliferyl esters with varying fatty acid chain lengths, including nonanoate, palmitate, decanoate, heptanoate, butyrate, and stearate, are versatile fluorogenic substrates for the assay of esterase and lipase activities. These enzymes catalyze the hydrolysis of ester bonds, and their activity can be quantified by measuring the release of the fluorescent 4-methylumbelliferone.
The choice of the fatty acid acyl chain allows for the investigation of the substrate specificity of different lipases and esterases. For example, 4-methylumbelliferyl palmitate is a well-established substrate for measuring acid lipase activity in human leukocytes nih.gov. The fluorescence of the liberated 4-MU is pH-dependent, with stronger fluorescence observed in weakly alkaline solutions nih.gov.
4-Methylumbelliferyl butyrate is another commonly used substrate, particularly for identifying butyrate esterase activity. It has been used in a convenient and sensitive fluorescent assay for lipase activity nih.gov. The hydrolysis of the non-fluorescent 4-methylumbelliferyl butyrate yields the highly fluorescent 4-methylumbelliferone.
In a study on oat lipase, 4-methylumbelliferyl heptanoate was evaluated as a substrate. While a correlation was found between the hydrolysis of this substrate and a conventional lipase assay, the inclusion of an esterase inhibitor suggested that the assay was primarily measuring esterase activity, highlighting the importance of careful validation when using these substrates to assay for specific enzyme activities researchgate.net.
| Substrate | Target Enzyme(s) | Key Research Findings |
|---|---|---|
| 4-Methylumbelliferyl nonanoate | Esterases | Fluorogenic substrate hydrolyzed to the fluorescent 4-methylumbelliferone. |
| 4-Methylumbelliferyl palmitate | Acid Lipase | Used to measure acid lipase in human leukocytes; fluorescence is pH-dependent. nih.gov |
| 4-Methylumbelliferyl decanoate | Lipases | Used to investigate substrate specificity of lipolytic enzymes. |
| 4-Methylumbelliferyl heptanoate | Esterases, Lipases | Primarily measures esterase activity in oats. researchgate.net |
| 4-Methylumbelliferyl butyrate | Butyrate Esterase, Lipases | Used in a sensitive fluorescent assay for lipase activity. nih.gov |
| 4-Methylumbelliferyl stearate | Esterases, Lipases | Used to study enzymes with a preference for long-chain fatty acid esters. |
Chitinases (e.g., using 4-Methylumbelliferyl β-D-N,N′,N′′-triacetylchitotrioside, 4-Methylumbelliferyl β-DN,N′,N′′,N′′′-tetraacetylchitotetraoside)
4-Methylumbelliferyl derivatives of chitin (B13524) oligosaccharides, such as 4-methylumbelliferyl β-D-N,N′,N′′-triacetylchitotrioside (4-MU-chitotrioside) and 4-methylumbelliferyl β-D-N,N′,N′′,N′′′-tetraacetylchitotetraoside (4-MU-chitotetraoside), are highly sensitive fluorogenic substrates for the measurement of chitinase (B1577495) activity. Chitinases are enzymes that degrade chitin, a polymer of N-acetylglucosamine found in the exoskeletons of insects and the cell walls of fungi.
These substrates allow for the sensitive detection of chitinase activity in a variety of biological samples, including human plasma. The enzymatic hydrolysis of these substrates by chitinases releases the fluorescent 4-methylumbelliferone, which can be quantified to determine enzyme activity.
Research has shown that human plasma contains a specific chitinase that can hydrolyze 4-MU-chitotetraoside, as well as the di- and tri-N-acetylglucosamine derivatives nih.gov. This plasma chitinase is inhibited by allosamidin, a known chitinase inhibitor nih.gov. The use of these fluorogenic substrates is recommended for the measurement of specific chitinase activity in clinical applications, such as in Gaucher disease, where plasma chitinase activity is highly elevated nih.govnih.gov.
In a study of an acidic chitinase from black soybean seeds, 4-methylumbelliferyl-β-D-N,N′,N″-triacetylchitotrioside was used as a substrate for the purification and characterization of the enzyme cabidigitallibrary.org. The enzyme was found to be an endo-splitting chitinase with a molecular mass of 20.1 kDa and an optimal pH of 4.0 cabidigitallibrary.org.
| Substrate | Enzyme | Research Application |
|---|---|---|
| 4-Methylumbelliferyl β-D-N,N′,N′′-triacetylchitotrioside | Chitinase | Used for the detection of chitinase activity in a high-throughput screening system for the directed evolution of chitinase A. researchgate.net |
| 4-Methylumbelliferyl β-D-N,N′,N′′,N′′′-tetraacetylchitotetraoside | Human Plasma Chitinase | Characterization of specific chitinase in human plasma and its elevation in Gaucher disease. nih.gov |
Kinetic Studies of Enzymatic Hydrolysis
Fluorogenic substrates based on 4-methylumbelliferone (4-MU) are extensively utilized for the kinetic analysis of enzymatic reactions. The enzymatic cleavage of a glycosidic or ester bond in a 4-methylumbelliferyl derivative releases the highly fluorescent 4-methylumbelliferone (4-MU) molecule. This allows for real-time monitoring of the reaction progress, as the fluorescence intensity is directly proportional to the amount of product formed. This continuous assay format is particularly advantageous for detailed kinetic studies.
The determination of key kinetic parameters, such as the Michaelis constant (K_m) and the catalytic rate constant (k_cat), provides valuable insights into the enzyme's affinity for the substrate and its catalytic efficiency. For instance, in the study of cellulolytic enzymes, 4-methylumbelliferyl glycosides have been instrumental. The steady-state kinetic constants for the hydrolysis of 4-methylumbelliferyl β-D-cellobioside and 4-methylumbelliferyl β-D-lactoside by cellobiohydrolase I (CBH I) have been determined. These studies reveal the enzyme's catalytic efficiency towards these substrates. core.ac.uk
The fluorescence properties of 4-MU are pH-dependent, with maximal fluorescence occurring at an alkaline pH, as the pK_a of 4-MU is approximately 8. nih.gov This is an important consideration in designing kinetic assays, as the reaction buffer pH must be compatible with both optimal enzyme activity and optimal fluorescence of the product. To address this, derivatives of 4-MU with lower pK_a values, such as 6,8-difluoro-4-methylumbelliferone, have been developed, allowing for more sensitive continuous assays at neutral or acidic pH. nih.gov
Below is a table summarizing the steady-state kinetic data for the hydrolysis of some 4-methylumbelliferyl substrates by cellobiohydrolase I (CBH I).
| Substrate | K_m (M) | Turnover no. (s⁻¹) |
| MeUmb β-(Glcp)₂ | 3.5 x 10⁻⁵ | 0.002 |
| MeUmb β-Galp β(1→4)Glcp | 4.5 x 10⁻⁵ | 0.003 |
| Data sourced from FEBS Letters, Volume 149, Number 1 core.ac.uk |
High-Throughput Screening Applications in Enzyme Research
The use of this compoundbased substrates is a cornerstone of high-throughput screening (HTS) assays in enzyme research. biosynth.comnih.gov These assays are employed to screen large libraries of chemical compounds to identify potential enzyme inhibitors or activators. The simplicity and sensitivity of the fluorescence-based detection method make it highly amenable to the miniaturized and automated formats of HTS. mdpi.com
In a typical HTS setup, the enzymatic reaction is carried out in multi-well plates, with each well containing the enzyme, the 4-methylumbelliferyl substrate, and a different test compound. The rate of fluorescence increase is measured over time using a plate reader. A decrease in the rate of fluorescence compared to a control reaction indicates potential inhibition of the enzyme by the test compound, while an increase suggests activation.
This approach has been successfully applied to a wide range of enzymes. For example, 4-methylumbelliferyl derivatives are used to screen for inhibitors of glycosidases, phosphatases, and esterases. nih.govresearchgate.net The choice of the specific 4-methylumbelliferyl substrate depends on the enzyme being targeted. For instance, 4-methylumbelliferyl-β-D-galactopyranoside is used to assay β-galactosidase activity, while 4-methylumbelliferyl phosphate (B84403) is used for phosphatases. nih.gov
The versatility of 4-methylumbelliferyl substrates allows for their use in various HTS applications, from drug discovery to understanding the effects of genetic modifications on enzyme function. scbt.com The development of new 4-methylumbelliferyl derivatives continues to expand the range of enzymes that can be studied using this powerful screening platform.
The following table provides examples of 4-methylumbelliferyl substrates and their corresponding target enzymes in high-throughput screening applications.
| 4-Methylumbelliferyl Substrate | Target Enzyme Class | Example Application |
| 4-Methylumbelliferyl phosphate | Phosphatases | Screening for phosphatase inhibitors. nih.gov |
| 4-Methylumbelliferyl-β-D-galactopyranoside | β-Galactosidases | Detection of β-galactosidase activity in reporter gene assays. nih.gov |
| 4-Methylumbelliferyl caprylate | Esterases | Quantifying esterase activity to assess protein stability. researchgate.net |
| 4-Methylumbelliferyl sulfate | Sulfatases | Detecting sulfatase activity in biochemical research. medchemexpress.com |
| 4-Methylumbelliferyl-β-D-glucuronide | β-Glucuronidases | Detecting bacterial contamination in water and food samples. |
Cellular and Molecular Biology Research Applications
Detection and Quantification of Enzyme Activity in Various Biological Samples
Derivatives of 4-methylumbelliferone (B1674119) are widely employed as fluorogenic substrates to sensitively measure the activity of a vast range of hydrolytic enzymes in diverse biological samples, including serum, tissue homogenates, and cell cultures. The underlying principle of these assays is the enzymatic hydrolysis of a non-fluorescent 4-methylumbelliferyl-linked substrate, which releases the highly fluorescent 4-methylumbelliferone (4-MU). The fluorescence intensity of the liberated 4-MU, typically excited around 365 nm with an emission maximum near 455 nm, is directly proportional to the enzyme's activity. nih.gov This method offers significantly greater sensitivity and a wider dynamic range compared to spectrophotometric assays. miamioh.edu
These assays can be performed on extracts from various sources. For instance, in plant sciences, β-glucuronidase (GUS) activity is commonly quantified in tissue extracts using 4-methylumbelliferyl β-D-glucuronide (4-MUG). nih.govcolostate.edu The protocol involves incubating the protein extract with the substrate and then stopping the reaction with a high pH buffer, which also enhances the fluorescence of the resulting 4-MU. colostate.edugoogle.com Similar principles are applied to measure enzyme activities in single mycorrhizal tips, demonstrating the high sensitivity of this method. nih.gov
The versatility of this compoundbased substrates allows for the detection of a wide array of enzymes by modifying the glycosidic or ester linkage to the fluorophore. This adaptability makes it a cornerstone technique for enzyme kinetics and diagnostic research.
| Enzyme | 4-Methylumbelliferyl Substrate | Biological Sample Examples |
| β-Glucuronidase (GUS) | 4-Methylumbelliferyl-β-D-glucuronide (MUG) | Plant tissue extracts, cell lysates miamioh.educolostate.edunih.gov |
| α-D-Mannosidase | 4-Methylumbelliferyl-α-D-mannopyranoside | Leukocytes, fibroblasts, various biological samples nih.govsigmaaldrich.com |
| N-acetyl-β-D-glucosaminidase (NAGase) | 4-Methylumbelliferyl N-acetyl-β-D-glucosaminide | Soil samples, fungal extracts, plant roots and leaves selleckchem.comselleckchem.comsigmaaldrich.com |
| β-Glucosidase | 4-Methylumbelliferyl-β-D-glucopyranoside | Sediments, apple fruit glycosynth.co.ukresearchgate.net |
| Sulfatase | 4-Methylumbelliferyl sulfate (B86663) | Biochemical and biomedical research samples medchemexpress.com |
| Acid Phosphatase | 4-Methylumbelliferyl phosphate (B84403) | Lysosomal fractions from liver cells nih.gov |
| β-Galactosidase | 4-Methylumbelliferyl-β-D-galactopyranoside | Cell cultures, tissues promega.com |
| Lysozyme | 4-Methylumbelliferyl-β-D-N,N',N'',N'''-tetraacetylchitotetraoside | Purified enzyme solutions medchemexpress.com |
| Lipase (B570770) | 4-Methylumbelliferyl heptanoate (B1214049) | Purified enzyme solutions medchemexpress.com |
| Esterase | 4-Methylumbelliferyl nonanoate | Purified enzyme solutions medchemexpress.com |
Glycobiology and Glycoprotein (B1211001) Processing Studies
In the field of glycobiology, 4-methylumbelliferyl glycosides are invaluable tools for the detection and characterization of glycosidases, enzymes that catalyze the hydrolysis of glycosidic bonds. The high sensitivity of fluorometric assays using these substrates facilitates the study of enzyme kinetics and the screening of potential inhibitors. cdnsciencepub.com These substrates have also been extended to fluorimetric studies of their binding by lectins, proteins that recognize specific carbohydrate structures. cdnsciencepub.com
The synthesis of various 4-methylumbelliferyl glycosides allows for the investigation of a wide range of enzymes involved in glycoprotein processing. For example, this compoundN-acetyl-α-D-galactopyranosaminide has been synthesized and proven to be an effective substrate for the highly sensitive fluorimetric detection of N-acetyl-α-D-galactopyranosaminidase activity in human tissues. cdnsciencepub.com This has been particularly important in studying the enzymatic defect in Schindler disease. cdnsciencepub.com Similarly, substrates like 4-methylumbelliferyl-β-D-N,N′,N′′-triacetylchitotrioside are used in research related to oligosaccharide metabolism. medchemexpress.com
The stability of these substrates can also be a factor in experimental design. For instance, a study on 4-methylumbelliferyl (1→3)-β-D-pentaglucoside found it to be more stable than the corresponding pentasaccharide in assays with β-glucosidase. tandfonline.com This highlights the utility of the 4-methylumbelliferyl group in creating robust research tools for glycobiology.
| 4-Methylumbelliferyl Glycoside | Target Enzyme/Protein | Research Application |
| 4-Methylumbelliferyl N-acetyl-α-D-galactopyranosaminide | N-acetyl-α-D-galactopyranosaminidase | Detection of enzyme deficiency in Schindler disease cdnsciencepub.com |
| 4-Methylumbelliferyl α-D-mannopyranoside | Concanavalin A (a lectin) | Study of lectin-carbohydrate binding biosynth.com |
| 4-Methylumbelliferyl chitotrioside | Human Lysozyme | Study of enzyme binding and hydrolysis nih.gov |
| 4-Methylumbelliferyl chitotetraoside | Human Lysozyme | Study of enzyme binding and hydrolysis nih.gov |
| 4-Methylumbelliferyl-β-D-lactoside | Not specified | Glycobiology research medchemexpress.com |
Investigation of Lysosomal Function and Dysfunction
Fluorogenic substrates based on 4-methylumbelliferone are crucial for diagnosing and researching lysosomal storage disorders (LSDs), a group of inherited metabolic diseases caused by defects in lysosomal function. nih.govmdpi.com These disorders often result from the deficiency of specific lysosomal enzymes, leading to the accumulation of undigested substrates within the lysosome. mdpi.com
A prominent example is the diagnosis of α-mannosidosis, which is established by assaying the activity of acidic α-mannosidase in leukocytes or other nucleated cells. nih.gov This is achieved using the fluorogenic substrate 4-methylumbelliferyl α-D-mannopyranoside at a low pH, typically around 4.0, which is optimal for lysosomal enzymes. nih.gov In affected individuals, the enzyme activity is significantly reduced. nih.gov
Similarly, the deficiency of N-acetyl-α-D-galactopyranosaminidase, which leads to Schindler disease, can be detected using 4-methylumbelliferyl N-acetyl-α-D-galactopyranosaminide. cdnsciencepub.com The use of 4-methylumbelliferyl phosphate as a substrate for lysosomal acid phosphatase has also been reported, further demonstrating the broad applicability of these compounds in studying lysosomal enzymology. nih.gov The development of assays for various lysosomal enzymes, such as heparan sulfate sulfamidase, using this compoundbased substrates, has been pivotal for newborn screening for LSDs. google.com
| Lysosomal Disorder | Deficient Enzyme | 4-Methylumbelliferyl Substrate |
| α-Mannosidosis | Acid α-mannosidase | 4-Methylumbelliferyl α-D-mannopyranoside nih.gov |
| Schindler Disease | N-acetyl-α-D-galactopyranosaminidase | 4-Methylumbelliferyl N-acetyl-α-D-galactopyranosaminide cdnsciencepub.com |
| GM2 Gangliosidosis | β-Hexosaminidase A and/or B | This compoundN-acetyl-β-D-glucosaminide-6-sulfate biosynth.com |
| General Lysosomal Function | Acid Phosphatase | 4-Methylumbelliferyl phosphate nih.gov |
Monitoring of Biological Processes in Live Cells
The use of 4-methylumbelliferone derivatives extends to the study of dynamic processes within living cells. While many assays are performed on cell lysates, the permeability of some 4-MU substrates allows for the monitoring of enzymatic activity in intact cells. For example, the activity of β-glucuronidase (GUS) can be determined in intact plant tissue using 4-methylumbelliferyl β-D-glucuronide (4-MUG), as both the substrate and the fluorescent product can pass through plant tissue. nih.gov
In a different context, 4-methylumbelliferone (4-MU) itself, the product of the enzymatic reaction, has been identified as an inhibitor of hyaluronan synthesis and is used to study this process in vitro and in vivo. nih.gov Although 4-MU is rapidly glucuronidated in vivo to 4-methylumbelliferyl glucuronide (4-MUG), this metabolite also contributes to the inhibition of hyaluronan synthesis. nih.gov This demonstrates a dual role for 4-methylumbelliferyl compounds as both reporters of enzyme activity and as active agents in modulating cellular processes.
While direct, continuous live-cell imaging using 4-methylumbelliferyl substrates as reporters is less common than endpoint assays, the principles of fluorescence-based monitoring are fundamental to live-cell imaging. The development of substrates with improved properties, such as those that become fluorescent at physiological pH, allows for the continuous monitoring of enzyme activity. miamioh.edu The broader field of live-cell imaging utilizes a variety of fluorescent probes and biosensors to track cellular components and processes in real-time, and the foundational chemistry of fluorogenic substrates like those derived from 4-methylumbelliferone has contributed to the conceptual development of these advanced tools. sigmaaldrich.comthermofisher.com
Diagnostic and Biotechnological Research Applications
Diagnosis of Lysosomal Storage Disorders (LSDs)
Lysosomal storage disorders are a group of over 50 inherited metabolic diseases characterized by the accumulation of undegraded substrates within lysosomes due to specific enzyme deficiencies nih.gov. The measurement of lysosomal enzyme activity is crucial for the diagnosis of these conditions nih.gov. Fluorometric assays using 4-methylumbelliferyl-containing substrates are a primary method for determining lysosomal enzyme activities in clinical settings. These assays are performed on various biological samples, including cultured fibroblasts, leukocytes, and serum.
The principle of these diagnostic tests is straightforward: a specific 4-MU-linked substrate is incubated with the patient's sample. If the corresponding lysosomal enzyme is present and active, it will cleave the substrate, releasing 4-methylumbelliferone (B1674119). The resulting fluorescence is then measured, and the enzyme activity is calculated. A deficiency or absence of a particular enzyme's activity, when compared to a healthy control, can confirm a diagnosis for a specific LSD. For instance, the diagnosis of Schindler disease, an N-acetyl-α-D-galactosaminidase deficiency, can be achieved using the corresponding 4-MU glycoside to detect the enzyme's activity in human tissues researchgate.net.
The use of 4-MU substrates has been pivotal in the development of newborn screening programs for several LSDs, allowing for early diagnosis and intervention medrxiv.org. The sensitivity and simplicity of these fluorogenic assays make them well-suited for high-throughput screening.
Below is a table summarizing some 4-methylumbelliferyl substrates used in the diagnosis of specific Lysosomal Storage Disorders:
| Lysosomal Storage Disorder | Deficient Enzyme | 4-Methylumbelliferyl Substrate |
| Gaucher Disease | Glucocerebrosidase | 4-Methylumbelliferyl-β-D-glucopyranoside |
| Fabry Disease | α-Galactosidase A | 4-Methylumbelliferyl-α-D-galactopyranoside |
| Pompe Disease | Acid α-glucosidase | 4-Methylumbelliferyl-α-D-glucopyranoside |
| Tay-Sachs Disease | β-Hexosaminidase A | This compound2-acetamido-2-deoxy-β-D-glucopyranoside |
| Schindler Disease | N-acetyl-α-D-galactosaminidase | This compoundN-acetyl-α-D-galactopyranosaminide |
Microbial Detection and Identification (e.g., Escherichia coli in water, food, and clinical diagnostics)
A significant application of 4-methylumbelliferyl derivatives is in the rapid detection of the bacterium Escherichia coli. The vast majority of E. coli strains produce the enzyme β-D-glucuronidase (GUS) europa.eu. This enzyme specifically cleaves the substrate 4-methylumbelliferyl-β-D-glucuronide (MUG), releasing the fluorescent 4-methylumbelliferone. This reaction forms the basis of the MUG test for E. coli europa.eu.
The MUG test is widely used in food microbiology and water quality testing to detect fecal contamination, for which E. coli is an indicator organism nih.goviwaponline.com. The substrate can be incorporated into various culture media. When a sample containing E. coli is cultured on a MUG-containing medium, the colonies will fluoresce blue under long-wave ultraviolet (UV) light, allowing for their rapid and easy identification europa.eu. This method significantly reduces the time required for confirming the presence of E. coli compared to traditional biochemical tests nih.gov.
The MUG test has been shown to be more specific than some traditional methods, leading to a reduction in the number of false-positive results europa.eu. Field trials have demonstrated the effectiveness of the MUG test for improving the accuracy of E. coli identification by laboratory staff in various settings europa.eu.
The following table outlines the key aspects of the MUG test for E. coli detection:
| Parameter | Description |
| Target Enzyme | β-D-glucuronidase (GUS) |
| Substrate | 4-Methylumbelliferyl-β-D-glucuronide (MUG) |
| Principle | Enzymatic cleavage of MUG by GUS releases fluorescent 4-methylumbelliferone. |
| Detection | Blue fluorescence under long-wave UV light. |
| Applications | Water quality testing, food safety, clinical diagnostics. |
| Advantage | Rapid, specific, and reduces false positives. |
Characterization of Biological Materials (e.g., Bovine Milk, Vegetables)
4-Methylumbelliferyl substrates are valuable tools for characterizing the enzymatic activities within complex biological materials such as bovine milk and vegetables.
In the dairy industry, the health of dairy cows is of utmost importance for milk quality. Mastitis, an inflammation of the mammary gland, is a significant concern. The activity of the lysosomal enzyme N-acetyl-β-D-glucosaminidase (NAGase) in milk has been identified as an indicator of bovine mastitis. Assays using this compoundN-acetyl-β-D-glucosaminide allow for the sensitive measurement of NAGase activity in milk samples. Elevated levels of this enzyme can indicate udder inflammation, providing a valuable tool for monitoring herd health.
In the realm of plant science, the activity of β-glucuronidase (GUS) is a widely used reporter in studies of gene expression. Plant tissues can be engineered to express the GUS gene, and its activity can be accurately quantified using 4-methylumbelliferyl-β-D-glucuronide (MUG) as a substrate nih.gov. The hydrolysis of MUG by GUS produces the fluorochrome 4-methylumbelliferone, which can be measured to determine the level of gene expression nih.gov. This technique is instrumental in understanding various aspects of plant biology, including the response of vegetables to different environmental conditions and genetic modifications.
The table below provides examples of 4-MU substrates used in the characterization of these biological materials:
| Biological Material | Enzyme of Interest | 4-Methylumbelliferyl Substrate | Application |
| Bovine Milk | N-acetyl-β-D-glucosaminidase (NAGase) | This compoundN-acetyl-β-D-glucosaminide | Mastitis detection |
| Vegetables (in research) | β-glucuronidase (GUS) | 4-Methylumbelliferyl-β-D-glucuronide (MUG) | Reporter gene expression analysis |
Screening for Enzyme Inhibitors and Activators
The search for new drugs and therapeutic agents often involves screening large libraries of chemical compounds for their ability to modulate the activity of specific enzymes. Fluorogenic assays based on 4-methylumbelliferyl substrates are highly suitable for high-throughput screening (HTS) of enzyme inhibitors and activators.
The principle of these screening assays is based on measuring the change in the rate of fluorescence production in the presence of a test compound. An enzyme, its 4-MU substrate, and a potential inhibitor or activator are combined. If the compound is an inhibitor, it will decrease the rate of enzymatic cleavage of the 4-MU substrate, resulting in a lower fluorescence signal compared to a control reaction without the compound. Conversely, an activator will increase the rate of the reaction, leading to a higher fluorescence signal.
For example, in the discovery of novel inhibitors for the OXA-48 β-lactamase, a key enzyme in antibiotic resistance, a high-throughput screening assay was developed. This assay utilized a chromogenic substrate, but the principle is directly analogous to fluorogenic assays with 4-MU derivatives. The screening of a large compound library led to the identification of several potential inhibitors mdpi.com. The hit compounds were then further characterized to determine their potency and mechanism of action mdpi.com.
The data below illustrates a hypothetical screening of compounds for inhibitory activity against a specific enzyme using a 4-MU substrate:
| Compound | Concentration (µM) | Enzyme Activity (% of Control) | Classification |
| Control | 0 | 100% | - |
| Compound A | 10 | 95% | Inactive |
| Compound B | 10 | 15% | Inhibitor |
| Compound C | 10 | 110% | Activator |
| Compound D | 10 | 5% | Potent Inhibitor |
Applications in Food Industry Quality Control
Maintaining quality and safety is paramount in the food industry. This compoundbased assays provide rapid and sensitive methods for monitoring various aspects of food quality.
A primary application is the detection of microbial contamination. As detailed in section 5.2, the use of 4-methylumbelliferyl-β-D-glucuronide (MUG) for the detection of E. coli is a crucial quality control measure for a wide range of food products nih.govnih.gov. The presence of E. coli can indicate fecal contamination and the potential presence of other foodborne pathogens. The MUG assay allows for the rapid screening of food samples, enabling manufacturers to quickly identify and address contamination issues, thereby preventing the distribution of unsafe products nih.gov.
Beyond microbial detection, 4-MU substrates can be used to monitor the activity of endogenous enzymes in food products that can affect quality. For instance, the activity of certain glycosidases can lead to spoilage or undesirable changes in the texture and flavor of food. By using specific 4-MU glycoside substrates, the activity of these spoilage enzymes can be monitored throughout the production and storage process, providing valuable information for process optimization and shelf-life determination. The rapid detection of various yeast enzymes using a panel of 17 different 4-methylumbelliferyl substrates has been demonstrated, with substrates for acid phosphatase and glucosidase showing particular promise for identification purposes nih.gov.
The following table highlights some applications of 4-methylumbelliferyl derivatives in food industry quality control:
| Application | Target | 4-Methylumbelliferyl Substrate | Purpose |
| Microbial Safety | Escherichia coli | 4-Methylumbelliferyl-β-D-glucuronide | Detection of fecal contamination |
| Spoilage Detection | Yeast enzymes (e.g., glucosidases) | Various 4-MU glycosides | Identification of spoilage microorganisms |
| Dairy Quality | Bovine milk NAGase | This compoundN-acetyl-β-D-glucosaminide | Indication of mastitis and milk quality |
Pharmacological and Biological Research on 4 Methylumbelliferone 4 Mu
Mechanisms of Action of 4-Methylumbelliferone (B1674119)
4-Methylumbelliferone (4-MU), a derivative of coumarin (B35378), is a well-documented inhibitor of hyaluronan (HA) synthesis. nih.gov Its mechanisms of action are multifaceted, primarily targeting the biosynthesis of this key extracellular matrix component, but also extending to pathways independent of HA. nih.govfrontiersin.org
Hyaluronan Synthesis Inhibition (UDP-Glucuronic Acid Depletion, HAS Expression Downregulation)
The primary mechanism by which 4-MU exerts its effects is through the robust inhibition of hyaluronan (HA) synthesis. This is achieved through a dual-action process involving both substrate depletion and enzymatic downregulation. nih.gov
Firstly, 4-MU acts as a competitive substrate for UDP-glucuronosyltransferases (UGTs). These enzymes are responsible for the glucuronidation of various compounds. In the process of its own glucuronidation to form 4-methylumbelliferyl glucuronide (4-MUG), 4-MU consumes UDP-glucuronic acid (UDP-GlcUA), a crucial precursor for HA synthesis. This leads to a depletion of the cellular UDP-GlcUA pool, thereby limiting the availability of one of the two essential substrates required by hyaluronan synthases (HAS) to produce HA. nih.govnih.gov
Hyaluronan-Independent Mechanisms
While the inhibition of HA synthesis is a major aspect of 4-MU's activity, evidence suggests that it also possesses mechanisms of action that are independent of HA. nih.gov Studies on human acute leukemia cell lines have shown that the tumor-suppressive effects of 4-MU, such as reduced metabolic activity and inhibited cell proliferation, could not be prevented by the addition of exogenous HA. frontiersin.org This indicates that 4-MU can trigger anti-proliferative signals through pathways not directly related to the depletion of HA. frontiersin.orgmdpi.com For example, some research suggests that at higher concentrations, 4-MU can affect the synthesis and organization of other extracellular matrix components, like versican and fibronectin, and these effects are not reversible by adding external HA. mdpi.com This points to a broader impact on cellular processes beyond its well-established role as an HA-synthesis inhibitor. frontiersin.org
Role in Cancer Research
4-Methylumbelliferone has demonstrated significant potential as an anti-cancer agent, targeting various facets of tumor progression, from the behavior of individual cancer cells to the complex tumor microenvironment. nih.govfrontiersin.org
Inhibition of Tumor Cell Proliferation, Migration, and Invasion
A substantial body of research has confirmed the ability of 4-MU to inhibit key processes in cancer metastasis: proliferation, migration, and invasion. frontiersin.org These effects have been observed across a wide range of cancer types, including pancreatic, prostate, breast, ovarian, and bone cancers. nih.gov In pancreatic ductal adenocarcinoma (PDAC), 4-MU has been shown to suppress cell proliferation and invasion by inhibiting HA production. nih.gov Similarly, in breast cancer cell lines, particularly those with a highly invasive nature, 4-MU suppresses motility, invasion, and proliferation, which is linked to the downregulation of HAS2 expression. nih.gov Studies on chemoresistant ovarian cancer cells also show that 4-MU effectively inhibits cell survival and invasion. nih.gov
| Cancer Type | Effect of 4-Methylumbelliferone | Associated Molecular Changes |
| Pancreatic Cancer | Inhibition of proliferation, migration, and invasion. nih.govnih.gov | Decreased HA production. nih.govnih.gov |
| Breast Cancer | Suppression of motility, invasion, and proliferation. nih.gov | Downregulation of HAS2 expression. nih.gov |
| Prostate Cancer | Inhibition of proliferation, motility, and invasion; increased apoptosis. nih.gov | Regulation of HA synthesis. nih.gov |
| Ovarian Cancer | Inhibition of cell survival, proliferation, and invasion. nih.govnih.gov | Inhibition of HA production. nih.gov |
| Osteosarcoma | Reduced cell proliferation, migration, and invasion. nih.gov | Reduction in functional cell-associated matrices. nih.gov |
Modulation of the Tumor Microenvironment (Immune Cells, Fibroblasts, Endothelial Cells, Angiogenesis)
The anti-tumor effects of 4-MU extend beyond the cancer cells to the surrounding tumor microenvironment (TME). nih.gov The TME, which includes immune cells, fibroblasts, and endothelial cells, plays a critical role in tumor progression. nih.gov
Immune Cells: 4-MU has been shown to have immunomodulatory effects. By remodeling the TME, it can enhance the infiltration and activity of cytotoxic T lymphocytes into the tumor, boosting the efficacy of immunotherapies. nih.govaacrjournals.org
Fibroblasts: Cancer-associated fibroblasts (CAFs) are known to promote tumor progression, partly by producing large amounts of HA. 4-MU can inhibit the activation of stromal HA synthesis by factors derived from melanoma cells, thereby disrupting this pro-tumorigenic interaction. nih.govnih.gov In pancreatic cancer, 4-MU inhibits the enhanced migration of cancer cells that occurs in response to interactions with stromal fibroblasts. nih.gov
Endothelial Cells and Angiogenesis: Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. oup.com 4-MU has demonstrated anti-angiogenic properties. It inhibits endothelial cell migration and the formation of tube-like structures, which are key steps in angiogenesis. nih.govacs.org Furthermore, 4-MU treatment has been shown to reduce the expression of pro-angiogenic factors such as vascular endothelial growth factor (VEGF) and interleukin-6 (IL-6) in the TME of hepatocellular carcinoma. nih.govoup.com
| TME Component | Effect of 4-Methylumbelliferone | Mechanism/Outcome |
| Immune Cells | Enhances anti-tumor immunity. nih.gov | Increases homing of cytotoxic T lymphocytes into the tumor. nih.govaacrjournals.org |
| Fibroblasts | Inhibits pro-tumorigenic interactions. nih.govnih.gov | Reduces stromal HA synthesis stimulated by cancer cells. nih.govnih.gov |
| Endothelial Cells | Inhibits angiogenesis. nih.govacs.org | Inhibits endothelial cell migration and tube formation; reduces pro-angiogenic factors (VEGF, IL-6). nih.govoup.comacs.org |
Impact on Cancer Stem Cells and Drug Resistance
Cancer stem cells (CSCs) are a subpopulation of tumor cells believed to be responsible for tumor initiation, recurrence, and resistance to therapy. aacrjournals.orgnih.gov 4-MU has shown promise in targeting CSCs and overcoming drug resistance. In ovarian cancer models, 4-MU significantly reduces spheroid formation, a characteristic of CSCs, and diminishes the expression of CSC markers like ALDH1A1 and ABCG2. nih.govnih.gov
Crucially, 4-MU can enhance the efficacy of conventional chemotherapy. nih.gov Studies have demonstrated that in chemoresistant ovarian cancer cells, a combination of 4-MU and the chemotherapeutic drug carboplatin (B1684641) leads to a significant decrease in cancer cell survival and an increase in apoptosis compared to carboplatin treatment alone. nih.gov This suggests that by inhibiting HA, 4-MU can re-sensitize resistant cancer cells to chemotherapy. nih.gov Similarly, in non-small cell lung cancer models, 4-MU has been shown to make CD133+ lung CSCs more susceptible to conventional chemotherapy agents like pemetrexed (B1662193) and paclitaxel. aacrjournals.org
Research in Inflammation and Autoimmune Diseases
4-Methylumbelliferone (4-MU) has been investigated for its therapeutic potential in various inflammatory and autoimmune conditions, primarily due to its ability to inhibit the synthesis of hyaluronan (HA). researchgate.netresearchgate.net HA is a major component of the extracellular matrix and has been implicated in chronic inflammation. nih.gov Research in animal models has demonstrated the beneficial effects of 4-MU in ameliorating disease severity.
In a mouse model of collagen-induced arthritis, treatment with 4-MU led to improved disease scores. researchgate.net Furthermore, in a mouse model of staphylococcal enterotoxin-mediated acute lung injury, 4-MU treatment was found to prevent lung injury and reduce the levels of inflammatory cytokines. researchgate.net Similarly, in a model of lipopolysaccharide-mediated acute lung injury, 4-MU also showed protective effects. researchgate.net
Studies on experimental autoimmune encephalomyelitis (EAE), an animal model for multiple sclerosis, have shown that 4-MU treatment can prevent and treat the disease. researchgate.net The mechanism in this model involves an increase in regulatory T-cell populations and a shift in T-cell differentiation away from pathogenic T-helper 1 (Th1) subsets towards non-pathogenic T-helper 2 (Th2) subsets. researchgate.net 4-MU has also been observed to have inhibitory effects on T-cell proliferation, which is consistent with the established roles of HA and its receptors in T-cell activation and differentiation. researchgate.net
The anti-inflammatory effects of 4-MU are also evident in its ability to suppress mast cell activation. In laboratory studies, 4-MU inhibited the release of β-hexosaminidase and histamine (B1213489) from activated rat basophilic leukemia cells and mouse bone marrow-derived mast cells in a dose-dependent manner. researchgate.net In mouse models of IgE-mediated passive cutaneous anaphylaxis and ovalbumin-induced active systemic anaphylaxis, 4-MU was shown to attenuate the allergic reactions. researchgate.net
| Animal Model | Key Findings |
| Collagen-Induced Arthritis (Mouse) | Improved disease scores and reduced expression of matrix metalloproteinases. researchgate.net |
| Staphylococcal Enterotoxin-Mediated Acute Lung Injury (Mouse) | Prevention of lung injury and reduction in inflammatory cytokine levels. researchgate.net |
| Lipopolysaccharide-Mediated Acute Lung Injury (Mouse) | Prevention of lung injury and reduction in inflammatory cytokine levels. researchgate.net |
| Experimental Autoimmune Encephalomyelitis (Mouse) | Prevention and treatment of disease, increase in regulatory T-cells, and polarization of T-cell differentiation. researchgate.net |
| Passive Cutaneous Anaphylaxis (Mouse) | Attenuation of the allergic reaction, including less ear thickening and dye extravasation. researchgate.net |
| Active Systemic Anaphylaxis (Mouse) | Decrease in body temperature, and serum histamine and IL-4 secretion. researchgate.net |
Metabolic Regulation by 4-Methylumbelliferone (e.g., Glycolysis, Bile Acid Metabolism, Gluconeogenesis)
Research has indicated that 4-Methylumbelliferone (4-MU) can influence various metabolic pathways. A study involving liver transcriptome analysis of mice fed with 4-MU revealed significant changes in the expression of genes associated with bile acid metabolism and gluconeogenesis. researchgate.net This suggests that 4-MU may play a role in regulating these metabolic processes.
The same study also observed that 4-MU feeding led to a decrease in the accumulation of glycogen (B147801) granules in the liver of the mice. researchgate.net Glycogen is the main form of glucose storage in the liver, and its reduced accumulation could imply an alteration in glucose metabolism, potentially affecting glycolysis or glycogenolysis.
Furthermore, 4-MU is known to be a substrate for UDP-glucuronosyltransferases (UGTs), enzymes that are involved in the synthesis of UDP-glucuronic acid (UDP-GlcUA). researchgate.net UDP-GlcUA is a precursor for hyaluronan synthesis. researchgate.net By acting as a competitive substrate for UGTs, 4-MU is thought to deplete the intracellular pool of UDP-GlcUA. researchgate.net This mechanism of action could potentially impact other metabolic pathways that utilize UDP-GlcUA.
While the direct regulatory effects of 4-MU on glycolysis are still being fully elucidated, its influence on gene expression related to gluconeogenesis and bile acid metabolism, along with its impact on liver glycogen stores, points towards its broader role in metabolic regulation.
| Metabolic Process | Observed Effect of 4-Methylumbelliferone |
| Bile Acid Metabolism | Changes in the expression of genes involved in bile acid metabolism in mouse liver. researchgate.net |
| Gluconeogenesis | Changes in the expression of genes involved in gluconeogenesis in mouse liver. researchgate.net |
| Glycogen Metabolism | Decreased accumulation of glycogen granules in the mouse liver. researchgate.net |
Antiviral Properties of 4-Methylumbelliferone Derivatives (e.g., against SARS-CoV-2)
While coumarin derivatives, in general, have been investigated for a wide range of pharmacological activities, including antiviral effects, specific research on the antiviral properties of 4-Methylumbelliferone (4-MU) derivatives against SARS-CoV-2 is limited in the current scientific literature.
Some studies have explored the synthesis of novel 4-MU derivatives with the aim of evaluating their biological activities. For instance, one study synthesized new 4-MU derivatives and tested their anti-HSV-1 activity, with some compounds showing appreciable effects. However, this research did not extend to coronaviruses like SARS-CoV-2.
The broader class of coumarins has been a subject of interest in the development of new therapeutic agents. Structural modifications of the coumarin scaffold have led to derivatives with diverse pharmacological activities, including antibacterial, antifungal, and general antiviral properties. However, targeted studies focusing on 4-MU derivatives and their efficacy against SARS-CoV-2 are not extensively reported. Further research is needed to determine if derivatives of 4-Methylumbelliferone possess any significant antiviral activity against SARS-CoV-2.
Agrochemical and Pesticidal Research on 4-Methylumbelliferone Derivatives (Acaricidal, Herbicidal, Antifungal Activities)
Derivatives of 4-Methylumbelliferone (4-MU) have been synthesized and evaluated for their potential applications in agriculture as pesticides. A study on novel 4-methylumbelliferone amide derivatives demonstrated a range of pesticidal activities, including acaricidal, herbicidal, and antifungal effects.
In terms of acaricidal activity, several synthesized compounds were found to be effective against the carmine (B74029) spider mite (Tetranychus cinnabarinus). Notably, compounds designated as 4bi, 4ac, and 4bd showed strong acaricidal properties, with corrected mortality rates greater than 80% at a concentration of 1000 mg/L after 72 hours.
The herbicidal potential of these derivatives was also assessed. Compounds 4bh and 4bf were identified as having the strongest inhibitory effects on the taproot development of Digitaria sanguinalis (large crabgrass) and Chenopodium glaucum (oakleaf goosefoot). Their potency against D. sanguinalis was reported to be even greater than that of the commercial herbicide Acetochlor.
Furthermore, the antifungal activity of these 4-methylumbelliferone derivatives was tested against various phytopathogenic fungi. Compounds 4bk, 4bh, and 4bp exhibited the highest antifungal activity against the mycelial growth of Valsa mali, the causative agent of apple tree canker. Their effectiveness was found to be superior to the commercial fungicide Carbendazim.
| Pesticidal Activity | Target Organism | Most Active 4-MU Derivatives | Key Findings |
| Acaricidal | Tetranychus cinnabarinus | 4bi, 4ac, 4bd | >80% corrected mortality at 1000 mg/L after 72h. nih.gov |
| Herbicidal | Digitaria sanguinalis, Chenopodium glaucum | 4bh, 4bf | Strongest inhibition of taproot development; more potent than Acetochlor against D. sanguinalis. nih.gov |
| Antifungal | Valsa mali | 4bk, 4bh, 4bp | Higher antifungal activity against mycelium growth than Carbendazim. nih.gov |
Role of 4-Methylumbelliferyl Glucuronide (4-MUG) as a Bioactive Metabolite
Studies have shown that 4-MUG can independently inhibit HA synthesis. nih.gov In murine melanoma cells, which are known to produce significant amounts of HA, both 4-MU and 4-MUG demonstrated a concentration-dependent inhibition of HA synthesis. nih.gov This suggests that the therapeutic effects observed with 4-MU administration are due to the combined action of both the parent compound and its primary metabolite.
Further research in mice has shown that oral administration of 4-MUG can inhibit HA synthesis, promote the expansion of FoxP3+ regulatory T-cells, and prevent autoimmune diabetes. nih.gov Interestingly, it was observed that mice fed either 4-MU or 4-MUG had equivalent ratios of 4-MU to 4-MUG in their serum, liver, and pancreas, indicating that an equilibrium is reached between the two compounds in these tissues. nih.gov
It has also been discovered that 4-MUG can be hydrolyzed back to 4-MU in the serum, which significantly increases the effective bioavailability of 4-MU. nih.gov Intravital 2-photon microscopy has shown that the non-fluorescent 4-MUG is converted into the fluorescent 4-MU in various tissues, including the liver, fat, muscle, and pancreas of treated mice. nih.gov This continuous conversion of 4-MUG back to 4-MU, coupled with the intrinsic bioactivity of 4-MUG, provides a more complete understanding of the sustained pharmacological effects of 4-MU in vivo.
| Compound | Bioactivity | Key Findings |
| 4-Methylumbelliferyl Glucuronide (4-MUG) | Active Metabolite | Independently inhibits hyaluronan synthesis. nih.gov |
| Contributes to the overall therapeutic effect of 4-MU. nih.gov | ||
| Can be hydrolyzed back to 4-MU in serum, increasing 4-MU's bioavailability. nih.gov | ||
| Oral administration in mice inhibits HA synthesis and prevents autoimmune diabetes. nih.gov |
Methodological Considerations and Advancements in 4 Methylumbelliferyl Based Assays
pH-Dependency of 4-Methylumbelliferone (B1674119) Fluorescence in Assay Optimization
A critical factor governing the accuracy and sensitivity of 4-MU-based assays is the pronounced pH-dependency of 4-methylumbelliferone's fluorescence. The fluorescence intensity of 4-MU is minimal in acidic conditions and increases significantly as the pH becomes more alkaline, reaching a maximum plateau around pH 10. researchgate.netsigmaaldrich.com This phenomenon is attributed to the ionization of the 7-hydroxyl group (pKa ≈ 7.8), which converts the weakly fluorescent neutral form to the highly fluorescent anionic (phenolate) form. sigmaaldrich.comtandfonline.com
The fluorescence at pH 10.3 can be approximately 100 times more intense than at pH 7.4. sigmaaldrich.com Consequently, for assays involving enzymes with optimal activity at neutral or acidic pH, a two-step process is often necessary. The enzymatic reaction is first carried out at its optimal pH, and then the reaction is stopped and the pH is raised to above 10 by adding an alkaline buffer (e.g., 0.2 M sodium carbonate or 0.1 M Gly-NaOH pH 10.7) to maximize the fluorescent signal of the liberated 4-methylumbelliferone. promega.depromega.comresearchgate.net
The excitation and emission wavelengths of 4-methylumbelliferone also shift with pH. At acidic pH, the absorption spectrum shows a blue shift. tandfonline.comtandfonline.com In alkaline conditions (e.g., 0.15 M glycine (B1666218) buffer, pH 10.2), the excitation peak is around 365 nm with an emission peak at 445 nm. sigmaaldrich.com In contrast, at a more neutral pH, the excitation peak is closer to 360 nm with an emission peak at 450 nm. researchgate.netaatbio.com This pH-dependent spectral property underscores the necessity of optimizing and controlling the final pH of the reaction mixture before fluorometric measurement to ensure maximal sensitivity and reproducibility.
Table 1: pH-Dependent Fluorescence Properties of 4-Methylumbelliferone
| pH Condition | Relative Fluorescence Intensity | Excitation Peak (nm) | Emission Peak (nm) | Predominant Form |
| Acidic (< 7.0) | Low | ~320 | ~445-455 | Neutral |
| Neutral (~7.0) | Moderate | ~360 | ~450 | Mix of Neutral/Anionic |
| Alkaline (> 9.0) | High / Maximum | ~365 | ~445 | Anionic |
Quantitative Fluorometric Detection Techniques and Instrumentation
The quantification of 4-methylumbelliferone is achieved using sensitive fluorometric instruments, which include fluorometers and spectrofluorometers. libretexts.org These instruments consist of a light source (e.g., a low-pressure mercury vapor lamp), a wavelength selector for excitation, a sample holder, a second wavelength selector for emission, and a detector placed at a 90-degree angle to the excitation source to minimize detection of transmitted light. libretexts.org
For 4-methylumbelliferone, measurements are typically performed with an excitation wavelength of approximately 360-365 nm and an emission wavelength of 445-460 nm. promega.deaatbio.comresearchgate.net Modern instruments like microplate readers allow for high-throughput screening by measuring fluorescence directly in multi-well plates. researchgate.net
These detection systems offer high sensitivity, enabling the reliable measurement of 4-MU concentrations in the nanomolar range. For instance, the QuantiFluor™-ST Fluorometer has a linear detection range for 4-MU from 0.1 nM to 750 nM. promega.de Similarly, the Turner BioSystems TBS-380 Mini-Fluorometer demonstrates a comparable linear range, with a minimum detection limit of 0.1 nM. promega.com This high sensitivity makes 4-MU-based assays particularly valuable for detecting low levels of enzyme activity in various biological samples.
Development of Improved 4-Methylumbelliferone Derivatives (e.g., Fluorinated Derivatives)
A significant drawback of traditional 4-MU-based substrates is the requirement for an alkaline pH to achieve maximum fluorescence, as the pKa of 4-methylumbelliferone's 7-hydroxyl group is approximately 7.8. nih.gov This necessitates a pH adjustment step for enzymes that function optimally in acidic or neutral environments, precluding a continuous assay format. To overcome this limitation, improved derivatives of 4-methylumbelliferone have been developed, most notably fluorinated versions. nih.gov
Fluorination of the umbelliferone (B1683723) ring lowers the pKa of the 7-hydroxyl group, resulting in a fluorophore that exhibits strong fluorescence at neutral or even acidic pH. One such successful derivative is 6,8-difluoro-4-methylumbelliferone (DiFMU), which has a much lower pKa than 4-MU. Substrates derived from DiFMU, such as 6,8-difluoro-4-methylumbelliferyl phosphate (B84403) (DiFMUP), have proven superior for the continuous assay of phosphatases. nih.gov At an acidic pH of 5.0, DiFMUP yields fluorescence signals more than ten times higher than its non-fluorinated counterpart, 4-methylumbelliferyl phosphate (MUP). nih.gov
Similarly, 6,8-difluoro-4-methylumbelliferyl β-D-galactopyranoside (DiFMUG) is considerably more sensitive than the conventional 4-methylumbelliferyl β-D-galactopyranoside (MUG) for detecting β-galactosidase activity at a neutral pH of 7. nih.gov Another derivative, 6-chloro-4-methylumbelliferyl-beta-D-glucuronide (CMUG), has been shown to generate more than twice the fluorescence compared to the standard MUG substrate when used to detect E. coli β-glucuronidase activity. nih.gov These improved derivatives enable the development of more sensitive and continuous assays that can be performed at the enzyme's optimal pH, simplifying the experimental workflow. nih.gov
Addressing Assay Specificity and Sensitivity
While 4-methylumbelliferyl-based assays are highly sensitive, their specificity can be affected by various factors, including interference from components within the sample matrix and the intrinsic properties of the substrates themselves. researchgate.net Small molecules present in test libraries or biological extracts can be optically active, either fluorescing at similar wavelengths (false positives) or quenching the signal through the "inner filter effect" by absorbing the excitation or emission light. nih.gov
Spectroscopic interference can also occur between the 4-MU substrate and the 4-MU product. For example, in neuraminidase assays using 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA), the substrate itself shows significant fluorescence and has overlapping absorption and emission spectra with the 4-MU product. researchgate.net This leads to a concentration-dependent nonlinear interference that can reduce the apparent enzyme activity. researchgate.net To mitigate this, correction factors can be empirically determined by measuring the fluorescence of 4-MU in the presence of varying concentrations of the substrate and applying these corrections to the final data. researchgate.net
The purity of the 4-methylumbelliferyl substrate is also crucial, as impurities can contribute to high background fluorescence. researchgate.net Utilizing highly purified substrates is essential for achieving optimal signal-to-noise ratios and ensuring the sensitivity of the assay. researchgate.net
Considerations for Standard Curve Generation and Assay Variability (e.g., Photo-bleaching, inherent fluctuations)
Accurate quantification of enzyme activity requires the generation of a standard curve using known concentrations of free 4-methylumbelliferone. promega.depromega.com This curve establishes the linear relationship between fluorescence intensity (measured in Relative Fluorescence Units, RFU) and the concentration of the product, allowing the conversion of RFU values from the enzymatic reaction into the amount of product formed. researchgate.netresearchgate.net It is recommended to generate a standard curve for each experiment to account for instrument variability and to verify the linearity of the assay within the desired concentration range. promega.depromega.com
Several factors can introduce variability into 4-MU-based assays. Photobleaching, the light-induced degradation of the fluorophore, can lead to a reduction in signal intensity over time, particularly with prolonged exposure to the excitation light source. promega.depromega.comnih.gov To minimize photobleaching, it is advisable to protect stock solutions and samples from light and to limit the measurement time. promega.depromega.com
Inherent fluctuations in the assay can also contribute to variability. promega.depromega.com These can arise from pipetting errors, temperature variations, or inconsistencies in incubation times. Running samples in replicate and including appropriate controls can help to identify and minimize the impact of such random errors. The average coefficient of variance (CV) for replicate measures of 4-MU has been reported to be around 3.5%, which is attributed to a combination of photobleaching and these inherent fluctuations. promega.depromega.com
Emerging Research Areas and Future Perspectives
Discovery of Novel Enzyme Targets for 4-Methylumbelliferyl Substrates
The core principle of using 4-methylumbelliferyl-based compounds as fluorogenic substrates lies in the enzymatic cleavage of a glycosidic or other covalent bond, which releases the highly fluorescent 4-methylumbelliferone (B1674119) (4-MU) aglycone. promega.com This process enables sensitive and quantitative measurement of enzyme activity. promega.com While classic substrates for enzymes like β-galactosidase and β-glucuronidase are well-established, current research is focused on synthesizing novel derivatives to probe a wider and more diverse range of enzymatic activities.
Researchers are actively designing and synthesizing new 4-methylumbelliferyl glycosides to serve as substrates for previously untargeted or newly discovered glycosidases. researchgate.net This expansion allows for high-throughput screening of metagenomic libraries to identify novel glycosyl hydrolase enzymes with potential applications as biocatalysts. researchgate.net For example, novel substrates have been developed to detect enzymes involved in cellulose (B213188) degradation, such as (1,4)-β-glucanases, using 4-methylumbelliferyl-β-cellobiose. cymitquimica.comresearchgate.net Chemo-enzymatic synthesis approaches are also being employed to create more complex substrates, such as 4-methylumbelliferyl β-(1→4)-D-xylooligosides, for assaying β-D-xylanases. ubc.ca
The development of these novel substrates is crucial for characterizing the activity of enzymes that play significant roles in microbial physiology and could be harnessed as antibacterial or antifungal agents. researchgate.net
Below is a table summarizing various this compoundbased substrates and their corresponding enzyme targets.
| Substrate Name | Enzyme Target | Application Area |
| 4-Methylumbelliferyl-β-D-glucuronide (MUG) | β-Glucuronidase | Detection of E. coli nih.gov |
| 4-Methylumbelliferyl-β-D-galactopyranoside (MUGal) | β-Galactosidase | Reporter gene assays, bacterial detection promega.comnih.gov |
| 4-Methylumbelliferyl-β-D-glucopyranoside (4-MUG) | β-Glucosidase, β-Glucocerebrosidase | Characterizing novel β-glucosidases, Gaucher disease research caymanchem.com |
| 4-Methylumbelliferyl-β-cellobiose | (1,4)-β-Glucanases (Cellulases) | Studying cellulose degradation, screening for cellulolytic enzymes cymitquimica.comsigmaaldrich.com |
| 4-Methylumb_elliferyl-β-D-xylopyranoside | β-Xylosidase | Assay for β-D-xylanase activity ubc.ca |
| 4-Methylumbelliferyl Sulfate (B86663) | Sulfatase | Detection of sulfatase activity in biochemical research medchemexpress.com |
| 4-Methylumbelliferyl Phosphate (B84403) | Phosphatase (acid and alkaline) | Fluorogenic substrate for phosphatases medchemexpress.com |
| 4-Methylumbelliferyl Oleate | Lipases (acid and alkaline) | Fluorogenic substrate for lipases medchemexpress.com |
| 4-Methylumbelliferyl N-acetyl-α-D-galactopyranosaminide | N-acetyl-α-D-galactopyranosaminidase | Detection of enzyme deficiency in Schindler disease researchgate.net |
Elucidation of Complex Biological Pathways
Beyond its use as a reporter moiety, the parent compound 4-methylumbelliferone (4-MU), also known as hymecromone, has become a pivotal tool for investigating complex biological pathways, primarily through its activity as an inhibitor of hyaluronan (HA) synthesis. nih.govnih.gov HA is a major glycosaminoglycan of the extracellular matrix involved in numerous physiological and pathological processes. nih.gov
4-MU is understood to inhibit HA production by acting as a competitive substrate for UDP-glucuronosyltransferase (UGT), an enzyme involved in the synthesis of HA precursors, and by downregulating the expression of hyaluronan synthase (HAS) genes, particularly HAS2. nih.govresearchgate.net By depleting cellular HA, researchers can probe its role in various disease states.
Key pathways being studied using 4-MU include:
Inflammation and Autoimmunity: HA is a prominent component of the extracellular matrix at sites of chronic inflammation. nih.govnih.gov Studies using 4-MU in animal models of diseases like type 1 diabetes and multiple sclerosis have demonstrated beneficial effects, helping to unravel the contribution of HA to immune dysregulation. nih.govnih.gov
Cancer Progression: Elevated HA levels are associated with tumor growth and metastasis. 4-MU is used extensively to study HA's role in cancer cell proliferation, migration, and invasion. frontiersin.orgnih.gov Its inhibitory effects have been observed in models of prostate, pancreatic, and breast cancer. nih.gov
Liver Fibrosis: The accumulation of HA is a biomarker for liver fibrosis. nih.gov Research utilizing 4-MU in animal models has shown it can inhibit liver fibrosis, though the precise mechanisms and whether they are solely dependent on HA synthesis inhibition are still under investigation. nih.gov
Metabolic Diseases: Recent studies have shown that 4-MU can influence metabolic pathways beyond HA synthesis. It has been found to modulate lipid and carbohydrate metabolism, potentially through interactions with nuclear receptors. nih.gov In models of type 1 diabetes, 4-MU has been shown to promote β cell renewal and inhibit dedifferentiation. mdpi.comresearchgate.net
This body of research demonstrates that 4-MU is a powerful pharmacological tool for dissecting the multifaceted roles of hyaluronan in health and disease, leading to a deeper understanding of these complex biological processes.
Potential for Drug Repositioning and Therapeutic Development of 4-Methylumbelliferone
Drug repositioning, the identification of new uses for existing approved drugs, is a highly effective strategy for accelerating therapeutic development. technologynetworks.com 4-Methylumbelliferone (4-MU), which is already approved for human use in Europe and Asia under the name "hymecromone" as a treatment for biliary spasm, is a prime candidate for repositioning. nih.govnih.govbohrium.com Its well-established role as a hyaluronan synthesis inhibitor has opened up numerous avenues for potential new therapeutic applications. nih.govfrontiersin.org
The antitumor effects of 4-MU are a major focus of current research. frontiersin.org By inhibiting HA synthesis, 4-MU can disrupt the tumor microenvironment, which is often rich in HA. researchgate.net This disruption can, in turn, inhibit tumor growth, reduce the invasive capabilities of cancer cells, and potentially overcome drug resistance. researchgate.netfrontiersin.org Preclinical studies have shown promising results in various cancer models, suggesting that 4-MU could be a valuable adjunct to conventional cancer therapies. researchgate.netfrontiersin.org
Furthermore, the anti-inflammatory properties of 4-MU are being explored for the treatment of autoimmune diseases. nih.govnih.gov By reducing HA levels, 4-MU can modulate immune responses and has shown beneficial effects in animal models of conditions like type 1 diabetes and multiple sclerosis. nih.govmdpi.com There is also significant interest in repurposing 4-MU for treating liver fibrosis, given its ability to inhibit the condition in animal studies. nih.gov
While the potential for repositioning is significant, a key challenge remains the need for comprehensive clinical trials in humans to validate these preclinical findings and establish efficacy for new indications. frontiersin.org
The table below outlines the current and potential therapeutic applications of 4-methylumbelliferone.
| Status | Therapeutic Area | Proposed Mechanism of Action |
| Approved Drug (Hymecromone) | Biliary Spasm | Cholerectic and antispasmodic activity nih.gov |
| Repositioning Candidate | Oncology (e.g., Prostate, Breast, Pancreatic Cancer) | Inhibition of hyaluronan synthesis, disruption of tumor microenvironment, induction of apoptosis researchgate.netfrontiersin.org |
| Repositioning Candidate | Inflammatory & Autoimmune Diseases (e.g., Type 1 Diabetes, Multiple Sclerosis) | Inhibition of hyaluronan synthesis, modulation of immune dysregulation nih.govnih.govmdpi.com |
| Repositioning Candidate | Liver Fibrosis | Inhibition of hyaluronan synthesis nih.gov |
Integration into Advanced Biotechnological Platforms (e.g., Reporter Phage Systems)
4-Methylumbelliferyl derivatives are being integrated into advanced biotechnological platforms for rapid and sensitive diagnostics. mdpi.com A prominent example is their use in reporter phage systems for the detection of bacterial pathogens. nih.govmdpi.com
Reporter phages are bacteriophages (viruses that infect bacteria) that have been genetically engineered to carry a reporter gene. mdpi.comguildbiosciences.com When the phage infects its specific target bacterium, it injects its genetic material, including the reporter gene. youtube.com The host bacterium's cellular machinery then expresses the reporter gene, producing a reporter protein that generates a detectable signal. guildbiosciences.com
In this context, a common system involves a phage engineered to carry the lacZ gene, which encodes the enzyme β-galactosidase. nih.govmdpi.com The this compoundbased substrate, 4-methylumbelliferyl-β-D-galactopyranoside (MUG), is added to the sample. nih.govmdpi.com If the target bacteria (e.g., E. coli) are present and have been infected by the reporter phage, the expressed β-galactosidase cleaves MUG. nih.gov This cleavage releases the fluorescent product 4-methylumbelliferone (MU), whose signal can be easily measured, indicating the presence of viable target bacteria. mdpi.comnih.gov
Advantages of this system include:
High Specificity: Bacteriophages are naturally highly specific to their bacterial hosts. mdpi.com
High Sensitivity: The enzymatic amplification of the signal allows for the detection of low numbers of bacteria. nih.govguildbiosciences.com
Viability Detection: The signal is only produced by viable, metabolically active bacteria capable of expressing the reporter gene, reducing false positives from non-living cells. nih.gov
Speed: These assays can provide results much faster than traditional culture-based methods. guildbiosciences.com
This technology has been successfully applied to the detection of E. coli in food samples, such as ground beef, demonstrating its potential to enhance food safety testing. nih.govmdpi.com The integration of 4-methylumbelliferyl substrates into reporter phage platforms represents a powerful tool for modern diagnostics. mdpi.com
Q & A
Basic: What are the primary applications of 4-methylumbelliferyl (4-MU) derivatives in enzymatic assays?
4-MU derivatives are fluorogenic substrates for detecting enzyme activity, particularly hydrolases (e.g., phosphatases, glucosidases, sulfatases). Upon enzymatic cleavage, they release 4-methylumbelliferone, which fluoresces at 445–454 nm (excitation pH-dependent: 330–385 nm). This enables real-time, high-throughput quantification of enzyme kinetics .
Methodological Note: Use 4-MU phosphate (4-MUP) for phosphatases or 4-MU-β-D-glucopyranoside for β-glucosidases. Optimize pH and temperature to match the enzyme’s natural environment, as fluorescence intensity varies with these parameters .
Basic: How do I design a fluorescence-based assay using 4-MU substrates?
Substrate Selection: Match the derivative to the target enzyme (e.g., 4-MU-β-D-cellobioside for cellulases, 4-MU-N-acetyl-β-D-glucosaminide for chitinases) .
Buffer Optimization: Use ammediol-HCl (pH 9.8) for alkaline phosphatases or acetate (pH 4.6) for acid phosphatases to maximize fluorescence .
Data Collection: Measure fluorescence continuously using a microplate reader. Calibrate with a 4-MU standard curve to convert fluorescence units to substrate conversion rates .
Advanced: How can I resolve contradictions in kinetic data when using 4-MU substrates under varying pH or ionic strength?
Case Example: Calf intestinal alkaline phosphatase (CIAP) shows pH-dependent and due to conformational changes. At high pH, CIAP adopts a state () favoring phosphate release, while low pH stabilizes a substrate-binding state () .
Methodological Solution:
- Perform kinetic assays across a pH gradient (4.6–10.4) to identify optimal conditions.
- Use the relationship , where and are constants, to model pH effects on enzyme activity .
Advanced: How can 4-MU derivatives be used to study protein-carbohydrate interactions quantitatively?
Example: 4-MU-α-D-mannopyranoside binds concanavalin A (ConA) with a single binding site per protomer. Use equilibrium dialysis or fluorescence titration to determine association constants ( for dimeric ConA at 25°C). Thermodynamic parameters () reveal enthalpy-driven binding .
Methodological Note: Compare binding affinities of derivatized vs. native proteins (e.g., acetylated ConA) to assess the impact of structural modifications .
Advanced: What strategies ensure reproducibility in high-throughput enzyme activity assays using 4-MU substrates?
Subsampling Protocol: Follow standardized methods for soil or tissue homogenization to minimize sampling bias. Report subsampling steps, increment selection, and error propagation calculations .
Data Normalization: Express activity as μmol/g dry soil/hr (for environmental samples) or nmol/min/mg protein (for purified enzymes) .
Quality Control: Include negative controls (heat-inactivated enzyme) and validate with reference substrates (e.g., L-Leucine-7-amido-4-methylcoumarin for proteases) .
Advanced: How do I analyze DNA-binding activity using 4-MU-based reporter systems?
Example: A CelD-β-glucanase fusion releases fluorescent 4-MU when bound to immobilized DNA. Use degenerate oligonucleotide probes in a 96-well format to identify core binding motifs (e.g., (G/a)(C/t)CGAC for barley HvCBF1) .
Methodological Note: Perform base-scanning with systematic substitutions to quantify binding efficiency for each nucleotide position .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
